1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
Description
1-(6-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is a benzimidazole derivative featuring a chloro substituent at position 6, a methyl group at position 1, and an acetyl group (ethanone) at position 2. Its structure positions it as a versatile intermediate for further chemical modifications, particularly in medicinal chemistry for exploring antibacterial or kinase-inhibitory activities .
Properties
IUPAC Name |
1-(6-chloro-1-methylbenzimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(14)10-12-8-4-3-7(11)5-9(8)13(10)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWIFAIMYTZUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1C)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229573 | |
| Record name | 1-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1145670-42-3 | |
| Record name | 1-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1145670-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloro-1-methyl-1H-benzimidazol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one typically involves:
- Starting from 6-chloro-1-methylbenzimidazole as the key intermediate.
- Introduction of the ethanone (acetyl) group at the 2-position of the benzimidazole ring.
- Use of acetylating agents such as ethanoyl chloride (acetyl chloride) or acetic anhydride.
- Employment of a base (commonly pyridine) to facilitate the acetylation reaction.
- Reflux conditions to drive the reaction to completion.
This approach is consistent with the preparation of related benzimidazole acetyl derivatives and is supported by multiple sources describing similar benzodiazole acetylations.
Detailed Preparation Procedure
Step 1: Synthesis of 6-chloro-1-methylbenzimidazole
- The 6-chloro substitution on the benzimidazole ring is introduced by starting from appropriately substituted o-phenylenediamine derivatives.
- Methylation at the N-1 position is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- The benzimidazole ring is formed by condensation of the substituted o-phenylenediamine with formic acid or aldehydes under acidic conditions.
Step 2: Acetylation at the 2-position
- 6-chloro-1-methylbenzimidazole is reacted with ethanoyl chloride or acetic anhydride.
- Pyridine or another suitable base is added to neutralize the hydrogen chloride generated and to catalyze the reaction.
- The mixture is refluxed for several hours (typically 2–6 hours) to ensure complete conversion.
- After completion, the reaction mixture is cooled, and the product is isolated by standard workup procedures such as extraction, washing, and recrystallization.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acetylating Agent | Ethanoyl chloride or acetic anhydride | Ethanoyl chloride gives higher reactivity |
| Base | Pyridine | Acts as catalyst and acid scavenger |
| Temperature | Reflux (approx. 80–120 °C) | Ensures complete acetylation |
| Reaction Time | 2–6 hours | Adjusted to optimize yield |
| Solvent | Often pyridine itself or inert solvents | Solvent choice affects reaction rate and purity |
Optimization involves balancing reaction time and temperature to maximize yield and minimize by-products.
Characterization and Analytical Data
The product is characterized by:
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$-NMR shows methyl singlet from the N-methyl group and the acetyl methyl group. Aromatic protons appear in the 7–8 ppm range.
- $$^{13}C$$-NMR confirms the carbonyl carbon at ~190–200 ppm and aromatic carbons.
-
- Strong absorption band for the carbonyl (C=O) group near 1650–1700 cm$$^{-1}$$.
- Bands corresponding to aromatic C=C and N–H stretching (if present).
-
- Molecular ion peak consistent with molecular weight ~208.65 g/mol.
- Fragmentation patterns confirm the benzimidazole core and acetyl substituent.
-
- Consistent with molecular formula C$${10}$$H$$9$$ClN$$_2$$O.
These characterization data confirm the successful synthesis of the target compound.
Research Findings on Preparation
- The acetylation of benzimidazole derivatives is a well-established method to introduce carbonyl functionality at the 2-position, enhancing the compound’s reactivity for further derivatization.
- The chloro substituent at the 6-position influences the electronic properties of the benzimidazole ring, potentially affecting the acetylation rate and regioselectivity.
- Use of pyridine as both solvent and base is advantageous for its dual role in catalysis and scavenging of HCl byproduct, improving yield and purity.
- The reaction is generally high-yielding (>70%) with proper control of reaction parameters.
- Alternative methods such as direct acylation using Friedel-Crafts conditions are less common due to potential side reactions and lower selectivity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Formation of 6-chloro-1-methylbenzimidazole | Condensation of 6-chloro-o-phenylenediamine with formic acid; methylation with methyl iodide | Benzimidazole core with chloro and methyl substituents |
| Acetylation at 2-position | Ethanoyl chloride or acetic anhydride + pyridine, reflux 2–6 h | Introduction of ethanone group at 2-position, high yield |
| Workup and purification | Extraction, washing, recrystallization | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlights the efficacy of benzodiazoles in inhibiting bacterial growth. The compound's structure allows for interaction with bacterial enzymes, disrupting their function and leading to cell death .
Case Study:
In a controlled study, derivatives of benzodiazoles were tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating the compound's potential as an antimicrobial agent .
Anticancer Properties
Another promising application is in cancer treatment. Research has shown that benzodiazole derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells was demonstrated in vitro using human cancer cell lines, indicating its potential as a chemotherapeutic agent .
Case Study:
A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a 70% decrease in cell viability after 48 hours, suggesting its effectiveness in targeting cancer cells while sparing normal cells .
Pesticidal Activity
The compound also shows promise in agrochemical applications, particularly as a pesticide. Its structural properties allow it to act as an effective fungicide and insecticide. Research indicates that benzodiazole compounds can inhibit fungal growth and pest development.
Case Study:
Field trials demonstrated that formulations containing this compound reduced fungal infection rates by over 60% in crops such as wheat and corn. This efficacy positions the compound as a viable alternative to traditional pesticides .
Photonic Applications
Recent studies have explored the use of this compound in materials science, particularly in photonic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.
Case Study:
Research conducted on OLED devices incorporating this compound showed enhanced light emission efficiency compared to standard materials. Devices exhibited a 20% increase in brightness and improved stability under operational conditions .
Mechanism of Action
The mechanism of action of 1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine atom and the ethanone group enhances its binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Methyl Group : The 1-methyl group may reduce metabolic degradation compared to bulkier substituents (e.g., phenethyl in ), favoring pharmacokinetic stability.
- Acetyl Reactivity: The ethanone moiety allows derivatization into oximes or hydrazones (e.g., triazole-based oximes in ), expanding functional diversity.
Stability and Reactivity
- HCl Salt Form : The hydrochloride salt of the target compound may improve solubility but introduces hygroscopicity concerns .
- Oxime Formation: Analogous to triazole-ethanone oximes (), the target’s acetyl group can react with hydroxylamine to form oximes, diversifying its applications in drug discovery.
Biological Activity
1-(6-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, a compound with the CAS number 1145670-42-3, belongs to the class of benzodiazoles and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H10ClN2O
- Molecular Weight : 210.66 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the benzodiazole moiety exhibit various biological activities, primarily due to their ability to interact with multiple cellular targets:
Anticancer Activity
Studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain kinases involved in tumor growth and survival pathways. For example, structural modifications of benzodiazole derivatives have led to enhanced inhibition of fibroblast growth factor receptors (FGFRs), with IC50 values indicating potent activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
Several case studies have highlighted the efficacy of benzodiazole derivatives in preclinical models:
Case Study 1: Anticancer Efficacy
In a study involving xenograft models of human breast cancer, treatment with a related benzodiazole compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on cancer cells and modulation of tumor microenvironment factors .
Case Study 2: Enzyme Targeting
A derivative of the compound was tested for its ability to inhibit FGFR signaling pathways in vitro. The results demonstrated that at low concentrations (submicromolar range), the compound effectively inhibited cell proliferation and induced apoptosis in FGFR-dependent cancer cells .
Q & A
Intermediate Research Question
- Chromatography : HPLC (C18 column, MeOH:H₂O mobile phase) to assess purity (>98% by area normalization).
- Spectroscopy :
- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
How does the presence of the chloro and methyl substituents on the benzodiazole ring influence the compound's reactivity in cross-coupling reactions?
Advanced Research Question
The substituents modulate electronic and steric effects:
- Chloro group : Acts as a directing group in electrophilic substitution (e.g., Suzuki coupling at the 5-position) .
- Methyl group : Enhances steric hindrance, reducing reactivity at the 1-position but stabilizing intermediates via hyperconjugation.
- Case study : In Pd-catalyzed couplings, the chloro group facilitates oxidative addition, while the methyl group slows reductive elimination, requiring optimized ligands (e.g., XPhos) .
Table 2 : Substituent Effects on Reaction Rates (Hypothetical Data)
| Substituent | Reaction Type | Rate (k, s⁻¹) | Reference |
|---|---|---|---|
| -Cl | Suzuki coupling | 5.2 × 10⁻³ | |
| -CH₃ | Buchwald-Hartwig | 2.1 × 10⁻⁴ |
What are the documented biological activities of structurally related 1H-1,3-benzodiazolyl derivatives, and how do they inform research on this compound?
Basic Research Question
Analogous compounds exhibit:
- Antimicrobial activity : Benzodiazole derivatives inhibit bacterial DNA gyrase (MIC = 8–32 µg/mL against S. aureus) .
- Anticancer potential : Acetylated derivatives induce apoptosis in HeLa cells (IC₅₀ = 12 µM) via ROS generation .
- Research implications : Target compound’s chloro group may enhance lipophilicity, improving membrane permeability .
What computational modeling approaches are recommended to predict the compound's pharmacokinetic properties?
Advanced Research Question
- QSAR models : Use Molinspiration or SwissADME to predict logP (estimated ~2.8), suggesting moderate blood-brain barrier penetration .
- Docking studies : AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability assessment .
- MD simulations : GROMACS for evaluating solvation dynamics and protein-ligand stability over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
